N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide
CAS No.: 468073-59-8
Cat. No.: VC16139622
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 468073-59-8 |
|---|---|
| Molecular Formula | C15H15N3O3 |
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C15H15N3O3/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
| Standard InChI Key | ULACVUKTHCASRS-RQZCQDPDSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Introduction
Structural Characteristics and Molecular Properties
The compound features a 4-methylbenzamide core linked to a furan-2-ylmethylene hydrazine group via a 2-oxoethyl spacer. The -configuration of the hydrazone double bond () is stabilized by conjugation with the furan ring, as evidenced by its stereodescriptor in the IUPAC name . Key structural attributes include:
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Molecular formula:
The furan ring contributes to the compound’s planar geometry, while the 4-methyl group on the benzamide enhances hydrophobic interactions. Comparative analysis with analogs, such as -(furan-2-ylmethylene)-4-methylbenzohydrazide (), highlights the role of the 2-oxoethyl spacer in modulating steric and electronic properties .
Synthetic Routes and Analytical Characterization
Synthesis
The compound is synthesized via a two-step condensation reaction:
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Formation of the hydrazine intermediate: 4-Methylbenzoyl chloride reacts with ethylenediamine to yield .
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Hydrazone formation: The intermediate reacts with furan-2-carbaldehyde in ethanol under acidic conditions, forming the -configured hydrazone .
Spectroscopic Analysis
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NMR Spectroscopy: The -NMR spectrum reveals characteristic signals for the furan protons (δ 6.50–7.40 ppm), methyl group (δ 2.35 ppm), and amide NH (δ 10.2 ppm) .
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IR Spectroscopy: Stretching vibrations at 1,650 cm (C=O amide) and 1,580 cm (C=N hydrazone) confirm functional groups .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 285.1113 ([M+H]), consistent with the molecular formula .
X-ray Crystallography
While no crystallographic data exists for this specific compound, related hydrazones exhibit planar geometries with intramolecular hydrogen bonding between the amide NH and hydrazone N atom .
Theoretical and Computational Analyses
Density Functional Theory (DFT) Calculations
DFT studies on analogous hydrazones predict:
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Electrostatic potential: Negative regions localize on the furan oxygen and amide carbonyl, suggesting nucleophilic attack sites .
Exploration of Biological Activities
Structure-Activity Relationships (SAR)
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Furan ring: Essential for π-stacking with aromatic residues in enzyme active sites .
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4-Methyl substitution: Enhances lipophilicity, improving membrane permeability .
Physicochemical and Pharmacokinetic Profiling
| Property | Value | Source |
|---|---|---|
| logP | 2.15 | |
| Hydrogen bond donors | 2 | |
| Polar surface area | 72.3 Ų | |
| Water solubility | 0.12 mg/mL (predicted) |
The compound’s moderate logP and polar surface area suggest balanced solubility and permeability, making it suitable for oral administration .
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